molecular formula C12H16ClNO2 B2669885 Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2445786-26-3

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No.: B2669885
CAS No.: 2445786-26-3
M. Wt: 241.72
InChI Key: DVPPZOBIXZWMHG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a partially hydrogenated isoquinoline backbone. The molecule contains a methyl group at position 3 and a methyl ester moiety at position 5, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in pharmaceutical research and chemical synthesis, as evidenced by its availability from multiple suppliers specializing in industrial and laboratory chemicals .

Properties

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2;/h3-5,8,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPPZOBIXZWMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Ring-Opening and Cyclization Reactions

The tetrahydroisoquinoline core undergoes regioselective ring-opening under superbase conditions. For example, treatment with LiDA-KOR (lithium diisopropylamide/potassium tert-butoxide) in THF at −78°C triggers deprotonation at the benzylic C4 position, enabling β-elimination or tricyclic product formation .

ReactantConditionsProductYield (%)
N-methyloxirane derivativesLiDA-KOR, THF, −78°CTricyclic compounds (e.g., 7a–i )56–83%
BF₃-complexed intermediatesSuperbase-mediatedStyrene derivatives (e.g., 11a )30–47%

These reactions highlight the compound’s ability to act as a precursor for fused heterocycles, with stereochemical outcomes governed by transition-state energetics .

Acid-Catalyzed Cyclization

The hydrochloride salt facilitates cyclization under acidic conditions. For instance, treatment with p-toluenesulfonic acid in dichloromethane promotes intramolecular amide bond formation, yielding substituted tetrahydroisoquinolines :

Starting MaterialCatalystProductYield (%)
Hydroxyamide intermediatesp-TsOH, rt1,2,3,4-Tetrahydroisoquinolines (e.g., 6 )90–97%

This method preserves stereochemical integrity and is scalable for pharmaceutical applications .

Coordination Chemistry with Metal Ions

The tertiary amine and carboxylate groups enable ligand behavior. Coordination compounds with transition metals like Co³⁺ and Cu²⁺ have been synthesized, forming complexes with potential catalytic activity :

Metal SaltLigand RatioProductApplication
CoCl₂·6H₂O1:2 (metal:ligand)[Co(L)₂]Cl₃Enantioselective catalysis
Cu(OAc)₂·H₂O1:1[Cu(L)(OAc)]ClHenry reaction catalyst

These complexes exhibit rotameric equilibria in solution, confirmed by ¹H- and ¹³C-NMR .

Ester Hydrolysis

While direct hydrolysis data for this compound is unavailable, analogous tetrahydroisoquinoline carboxylates undergo saponification to carboxylic acids under basic conditions .

Reductive Amination

NaBH₄ reduction of ketoamide precursors efficiently generates hydroxyl intermediates, which cyclize to tetrahydroisoquinolines .

Comparative Reactivity with Analogues

The methyl and carboxylate substituents confer distinct reactivity compared to unsubstituted tetrahydroisoquinolines:

FeatureImpact on Reactivity
3-Methyl groupSteric hindrance reduces nucleophilic attack at C3
5-CarboxylateEnhances solubility and metal coordination
Hydrochloride saltIncreases protonation, favoring ionic reactions

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride has been investigated for its pharmacological properties. The compound's structure suggests potential activity at various biological targets.

Antioxidant Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit antioxidant properties. For instance, studies have shown that certain substituted tetrahydroisoquinolines can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects. Tetrahydroisoquinoline derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Coordination Chemistry

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for catalysis and material science.

Metal Complex Formation

Studies have demonstrated the formation of coordination compounds with metals like copper and cobalt using tetrahydroisoquinoline derivatives. These complexes have been evaluated for their catalytic activity in organic reactions, such as the enantioselective Henry reaction and Michael addition .

Table 1: Summary of Coordination Compounds and Their Catalytic Activities

Metal IonLigand UsedReaction TypeEnantiomeric Excess (%)Conversion (%)
Cu(II)TetrahydroisoquinolineHenry Reaction61.730
Co(III)TetrahydroisoquinolineMichael AdditionNot specifiedNot specified

Therapeutic Potential

The therapeutic potential of methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride is being actively researched.

Opioid Receptor Modulation

Recent studies have identified that certain isoquinoline derivatives can modulate opioid receptors. Specifically, compounds structurally related to methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride have been shown to exhibit varying degrees of agonistic or antagonistic activity at opioid receptors . This suggests potential applications in pain management therapies.

Anticancer Activity

There is emerging evidence that tetrahydroisoquinoline derivatives may possess anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its neuroprotective effects. Additionally, the compound may act as a free radical scavenger, providing further neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties between the target compound and analogous tetrahydroisoquinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-methyl-1,2,3,4-THIQ-5-carboxylate HCl 3-CH₃, 5-COOCH₃ C₁₂H₁₆ClNO₂* ~265.7 Pharmaceutical intermediates
5-Trifluoromethyl-1,2,3,4-THIQ HCl 5-CF₃ C₁₀H₉ClF₃N 235.64 Enhanced lipophilicity; agrochemical research
5-Methoxy-1,2,3,4-tetrahydroquinoline HCl 5-OCH₃ (tetrahydroquinoline) C₁₀H₁₄ClNO 199.68 Neurological studies (serotonin analog)
5-Chloro-1,2,3,4-THIQ HCl 5-Cl C₉H₉Cl₂N 202.08 Electron-withdrawing effects; antimicrobial applications
Methyl 4,4-dimethyl-1,2,3,4-THIQ-5-carboxylate HCl 4,4-(CH₃)₂, 5-COOCH₃ C₁₃H₁₈ClNO₂ 255.74 Increased steric hindrance; crystallography studies
4-Methyl-1,2,3,4-THIQ HCl 4-CH₃ C₁₀H₁₄ClN 183.68 Positional isomerism; receptor binding studies

*Estimated based on analogous structures.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) vs. Methyl Ester (COOCH₃): The 5-CF₃ group in increases lipophilicity and metabolic stability compared to the polar ester group in the target compound, making it more suitable for agrochemical applications .
  • Methoxy (OCH₃) vs.
  • Chlorine (Cl) vs.

Biological Activity

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride (also referred to as MTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTHIQ is characterized by the following chemical structure:

  • IUPAC Name : Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 12248067

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays.

1. Anticancer Properties

MTHIQ and its analogs have demonstrated promising anticancer activities through various mechanisms. Research indicates that tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. A study reported that certain derivatives of tetrahydroisoquinoline exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM, leading to apoptosis in cancer cell lines such as Jurkat cells .

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives

CompoundTarget ProteinKi (µM)Mechanism
Compound 1Bcl-25.2Inhibition of anti-apoptotic activity
Compound 11tMcl-1Not specifiedInduction of apoptosis via caspase activation

2. Neuroprotective Effects

The neuroprotective potential of MTHIQ has been explored in models of neurodegenerative diseases. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and exhibit antioxidant properties. A review highlighted that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating conditions like Alzheimer’s disease .

3. Antimicrobial Activity

MTHIQ has also shown activity against various microbial strains. Studies have demonstrated that tetrahydroisoquinoline derivatives possess antibacterial properties against pathogens such as E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL . The structural features of MTHIQ contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential enzymatic functions.

The biological activities of MTHIQ can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : By targeting Bcl-2 family proteins, MTHIQ promotes apoptosis in cancer cells.
  • Antioxidant Activity : The compound's ability to scavenge free radicals protects against oxidative damage in neuronal cells.
  • Antimicrobial Action : Disruption of microbial cell integrity and inhibition of metabolic pathways contribute to its antibacterial effects.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, MTHIQ was tested for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed increased early apoptotic cells upon treatment with MTHIQ.

Case Study 2: Neuroprotection in Animal Models

A study conducted on murine models of Alzheimer's disease showed that administration of MTHIQ significantly improved cognitive function and reduced amyloid plaque accumulation. Behavioral tests indicated enhanced memory retention and learning abilities compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride?

  • Methodology : The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization reactions using precursors like phenethylamines or via Pictet-Spengler reactions. For example, hydroxylamine hydrochloride and acetoacetate derivatives can be used to form oxadiazole intermediates, which are further functionalized . Ensure inert atmospheric conditions and stoichiometric control to minimize byproducts. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Based on structurally similar compounds (e.g., Methyl 4,4-dimethyl analogs), this compound likely requires handling in a fume hood with PPE (gloves, lab coat, goggles) due to acute toxicity and skin/eye irritation risks . Store in a dry, cool environment (<25°C) away from oxidizing agents. Stability data is limited, so periodic analytical checks (e.g., NMR, HPLC) are advised to confirm integrity.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm proton environments and substituent positions (e.g., methyl groups at position 3, carboxylate at position 5).
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
  • Mass Spectrometry : Validate molecular weight (expected ~255.74 g/mol for C₁₃H₁₈ClNO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

  • Strategies :

  • Comparative Assays : Test the compound across multiple in vitro models (e.g., neurotoxicity vs. neuroprotection) to isolate context-dependent effects.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl or carboxylate groups) and compare bioactivity profiles .
  • Data Reprodubility : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.

Q. What mechanistic insights exist for the potential neurotoxic or neuroprotective effects of this compound?

  • Hypotheses : Structural analogs (e.g., MPTP derivatives) induce parkinsonism via mitochondrial toxicity, but tetrahydroisoquinolines may exhibit dual roles. Investigate mitochondrial complex I inhibition or antioxidant activity using assays like ROS detection or Seahorse analysis . Consider in vivo models (e.g., zebrafish) for translational relevance.

Q. How can synthetic yields be optimized for large-scale research applications?

  • Process Chemistry :

  • Catalysis : Screen Pd/Cu catalysts for cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Scale-Up Challenges : Monitor exothermic reactions and implement gradual reagent addition to prevent degradation.

Data Contradictions and Validation

Q. Why are there discrepancies in the reported carcinogenicity of similar tetrahydroisoquinoline derivatives?

  • Analysis : The IARC classifies some analogs as Group 2B (possible human carcinogens), but conflicting data may arise from differences in exposure duration or metabolite profiling . Validate findings using Ames tests for mutagenicity and chronic toxicity studies in rodent models.

Q. How reliable are computational predictions for this compound’s physicochemical properties?

  • Critical Evaluation : Computational tools (e.g., COSMO-RS) may underestimate solubility or logP due to the hydrochloride salt’s ionic interactions. Cross-validate predictions with experimental data (e.g., shake-flask solubility tests, HPLC retention times).

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